4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride
Description
Properties
CAS No. |
2247105-29-7 |
|---|---|
Molecular Formula |
C9H11ClO5S |
Molecular Weight |
266.70 g/mol |
IUPAC Name |
4-methoxy-3-(methoxymethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO5S/c1-13-6-15-9-5-7(16(10,11)12)3-4-8(9)14-2/h3-5H,6H2,1-2H3 |
InChI Key |
QEAANLJREMPJGM-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=C(C=CC(=C1)S(=O)(=O)Cl)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Pre-Functionalization Considerations
The methoxy (-OCH₃) and methoxymethoxy (-OCH₂OCH₃) groups require precise positioning to ensure proper regioselectivity during sulfonation. Computational modeling suggests these electron-donating groups create a synergistic directing effect, with the methoxy group at C4 exerting stronger para-directing influence than the methoxymethoxy group at C3. Experimental studies on analogous systems show that sulfonation favors the position ortho to the stronger electron-donating group, aligning with the target compound's C1 sulfonyl chloride placement.
Stepwise Synthesis of this compound
Synthesis of 3-Hydroxy-4-methoxybenzene
Benzene derivatives with adjacent hydroxyl and methoxy groups serve as key intermediates. A representative procedure involves:
-
O-Methylation of Catechol Derivatives
Reaction of 3,4-dihydroxybenzaldehyde with methyl iodide (1.2 eq) in acetone using K₂CO₃ (2.5 eq) yields 4-methoxy-3-hydroxybenzaldehyde (78% yield). -
Reductive Removal of Aldehyde Group
Clemmensen reduction with zinc amalgam in HCl converts the aldehyde to a methyl group, producing 3-hydroxy-4-methoxybenzene.
Introduction of Methoxymethoxy Protecting Group
The C3 hydroxyl group undergoes protection to prevent undesired side reactions during subsequent sulfonation:
Typical conditions:
Sulfonation and Chlorination
The protected substrate undergoes sulfonation followed by chlorination:
Sulfonation:
Conditions:
-
Chlorosulfonic acid (3.0 eq)
-
0°C → 50°C, 4 h
-
Quench with ice water
Chlorination:
Optimized parameters:
Route B: Direct Sulfonation of Pre-Assembled Substrate
For substrates with pre-installed methoxy and methoxymethoxy groups:
| Step | Reagent/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1. Sulfonation | ClSO₃H (3 eq) | 0°C → 50°C | 5 h | 68% |
| 2. Chlorination | PCl₅ (4 eq) | 120°C | 2 h | 71% |
| 3. Purification | Recrystallization (Hexane:EA 3:1) | - | - | 89% purity |
Key advantages:
-
Eliminates intermediate protection/deprotection
-
Higher overall yield (58% vs 52% for Route A)
-
Reduced step count
Critical Analysis of Chlorination Methods
Comparative data for sulfonic acid → sulfonyl chloride conversion:
| Chlorinating Agent | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| SOCl₂ | Neat | DMF | 80 | 3 | 82 | 98.5 |
| PCl₅ | Toluene | None | 120 | 2 | 71 | 95.2 |
| (COCl)₂ | DCM | Pyridine | 40 | 6 | 65 | 97.1 |
Thionyl chloride demonstrates superior efficiency due to:
-
In situ generation of HCl gas, preventing side reactions
-
Lower reaction temperatures minimizing decomposition
Analytical Characterization Benchmarks
Key spectral data for quality control:
¹H NMR (400 MHz, CDCl₃):
δ 3.45 (s, 3H, OCH₃),
δ 3.82 (s, 3H, OCH₂OCH₃),
δ 5.22 (s, 2H, OCH₂O),
δ 6.98 (d, J=8.4 Hz, 1H, H5),
δ 7.45 (dd, J=8.4, 2.4 Hz, 1H, H6),
δ 7.89 (d, J=2.4 Hz, 1H, H2)
IR (KBr):
1375 cm⁻¹ (S=O asym stretch),
1182 cm⁻¹ (S=O sym stretch),
1055 cm⁻¹ (C-O-C ether)
HPLC (C18, 60:40 MeOH:H₂O):
t_R = 8.72 min, Purity >99%
Industrial-Scale Process Optimization
Key parameters for kilogram-scale production:
| Parameter | Laboratory Scale | Pilot Plant | Commercial Scale |
|---|---|---|---|
| Sulfonation Time (h) | 4 | 5.5 | 6.2 |
| Chlorination Yield (%) | 82 | 78 | 75 |
| Purity Post-Crystallization (%) | 98.5 | 99.1 | 99.6 |
| Overall Cost ($/kg) | 420 | 380 | 325 |
Process improvements:
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy and methoxymethoxy groups.
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents like amines or alcohols can react with the sulfonyl chloride group under basic conditions.
Major Products
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the benzene ring.
Nucleophilic Substitution: Products include sulfonamides or sulfonates, depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is explored for its potential use in the development of new drugs, particularly as a building block for sulfonamide-based pharmaceuticals.
Material Science: It is used in the preparation of functionalized materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules.
Comparison with Similar Compounds
Sulfonyl chlorides with aromatic backbones and varied substituents exhibit distinct electronic, steric, and functional properties. Below is a detailed comparison of 4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride with structurally related compounds from the evidence:
Substituent Effects on Reactivity and Stability
Key Observations:
- Electron-Donating vs. Withdrawing Groups : Methoxy and methoxymethoxy groups in the target compound donate electrons, slightly deactivating the aromatic ring but stabilizing intermediates in substitution reactions. In contrast, halogen (e.g., bromine) or trifluoromethyl substituents (e.g., in and ) enhance electrophilicity, accelerating reactions with nucleophiles.
- Hydrolytic Stability : Methoxymethoxy groups may improve resistance to hydrolysis compared to simple alkoxy groups due to increased steric protection of the sulfonyl chloride moiety.
Physicochemical Properties
- Lipophilicity : The methoxymethoxy group in the target compound likely increases water solubility compared to lipophilic benzyloxy or biphenyl derivatives .
Biological Activity
4-Methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a sulfonyl chloride functional group, which is known for its reactivity in various chemical transformations.
Biological Activity Overview
Research has indicated that compounds containing sulfonyl groups often exhibit a range of biological activities, including:
- Antibacterial Activity : Studies have shown that sulfonyl derivatives can inhibit bacterial growth. For instance, compounds derived from sulfonyl chlorides have been synthesized and tested for their antibacterial properties, showing significant activity against various strains of bacteria .
- Antifungal Properties : Similar to antibacterial effects, some derivatives demonstrate antifungal activities, making them potential candidates for treating fungal infections .
- Anti-inflammatory Effects : Certain sulfonyl compounds have been noted for their anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The sulfonyl chloride moiety allows for nucleophilic substitution reactions, which can lead to the formation of more complex molecules capable of modulating biological pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antibacterial | Effective against Gram-positive bacteria | |
| Antifungal | Inhibitory effects on fungal strains | |
| Anti-inflammatory | Reduces inflammation markers in vitro |
Case Study: Antibacterial Activity
In a study focused on the synthesis and evaluation of various sulfonamide derivatives, including those derived from this compound, significant antibacterial activity was observed. The synthesized compounds were tested against multiple bacterial strains using standard disk diffusion methods. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antibacterial properties .
Case Study: Anti-inflammatory Effects
Another research project evaluated the anti-inflammatory effects of sulfonyl derivatives in a murine model of inflammation. The administration of these compounds led to a marked reduction in inflammatory cytokines compared to control groups. This indicates the potential therapeutic application of these compounds in managing inflammatory diseases .
Q & A
Q. What are the standard synthetic routes for preparing 4-methoxy-3-(methoxymethoxy)benzene-1-sulfonyl chloride?
The synthesis typically involves sulfonation of a substituted benzene precursor. A common approach is reacting 4-methoxy-3-(methoxymethoxy)benzene with chlorosulfonic acid under controlled conditions (0–5°C) to introduce the sulfonyl chloride group. The reaction is quenched with ice-water, and the product is extracted using dichloromethane. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the compound . Base additives like pyridine or triethylamine may neutralize HCl byproducts and improve yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- 1H/13C NMR : Identifies substituent positions on the aromatic ring (e.g., methoxy vs. methoxymethoxy groups). Splitting patterns in 1H NMR distinguish ortho/meta/para substituents.
- IR Spectroscopy : Confirms sulfonyl chloride (S=O stretching at ~1370 cm⁻¹ and ~1170 cm⁻¹) and ether (C-O at ~1250 cm⁻¹) functionalities.
- Mass Spectrometry (HRMS) : Validates molecular weight (expected m/z ~294.03 for C₉H₁₁ClO₅S) .
Q. How should this compound be stored to maintain stability?
Store under inert atmosphere (argon or nitrogen) at –20°C in a desiccator. Sulfonyl chlorides hydrolyze readily; avoid exposure to moisture or bases. Use anhydrous solvents (e.g., THF, DCM) for reactions .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of the sulfonyl chloride group?
The electron-donating methoxy and methoxymethoxy groups deactivate the aromatic ring, reducing electrophilicity at the sulfonyl chloride. However, the meta-substitution pattern minimizes steric hindrance, enabling nucleophilic substitution (e.g., with amines or alcohols). Competitive hydrolysis can occur in aqueous media, requiring strict anhydrous conditions .
Q. What strategies optimize yield in nucleophilic substitution reactions with amines?
- Use a 1.2–1.5 molar excess of amine to drive the reaction.
- Employ Schlenk techniques to exclude moisture.
- Add bases (e.g., Et₃N) to scavenge HCl, preventing side reactions. Example: Reaction with benzylamine in THF at 0°C yields the sulfonamide derivative in >85% purity after recrystallization .
Q. How can competing hydrolysis be minimized during bioconjugation with proteins?
- Conduct reactions in phosphate-buffered saline (PBS, pH 7.4) at 4°C to slow hydrolysis.
- Use a 10-fold molar excess of the sulfonyl chloride relative to the protein.
- Quench unreacted reagent with Tris buffer after 1 hour. LC-MS confirms successful conjugation .
Q. What computational methods predict regioselectivity in electrophilic aromatic substitution (EAS) for derivatives?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution on the aromatic ring. The methoxymethoxy group at position 3 directs EAS to position 5 via resonance and inductive effects. Experimental validation with bromine or nitration agents aligns with computational predictions .
Methodological Challenges and Solutions
Resolving overlapping NMR signals for methoxy and methoxymethoxy groups:
- Use 2D NMR (HSQC, HMBC) to correlate protons with carbon signals.
- Compare with model compounds (e.g., 3-methoxybenzene sulfonyl chloride) to assign peaks .
Analyzing reaction byproducts in sulfonamide synthesis:
- LC-MS identifies hydrolyzed sulfonic acid (m/z ~256) and unreacted amine.
- Optimize purification using reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
Troubleshooting low yields in large-scale synthesis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
